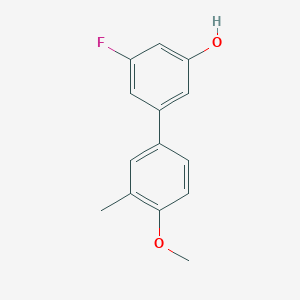
3-Fluoro-4-(3-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(3-methylthiophenyl)phenol, 95% (FMPT) is a synthetic compound with a wide range of applications in the field of organic synthesis. It is a versatile reagent used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. FMPT is also used in the synthesis of fluorescent materials and as a catalyst in the production of fine chemicals. The compound is also used in the production of pharmaceuticals, biomedicines, and other materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as a catalyst in the production of fine chemicals, and as a reagent in the synthesis of a variety of organic compounds. Additionally, 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% is believed to act as a proton donor, donating protons to other compounds in order to facilitate the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% are not well understood. However, it is believed that the compound can act as a proton donor, donating protons to other compounds in order to facilitate the synthesis of a variety of organic compounds. Additionally, 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% is believed to act as a catalyst in the production of fine chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% in laboratory experiments include its versatility and its ability to act as a catalyst in the production of fine chemicals. Additionally, 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% is relatively stable and can be stored for long periods of time. The main limitation of using 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% in laboratory experiments is its relatively high cost.
Direcciones Futuras
In the future, 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% could be used in the synthesis of a variety of polymers, in the development of new drugs, and in the production of new materials. Additionally, 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% could be used to develop new catalysts for the production of fine chemicals. Furthermore, 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% could be used to develop new fluorescent materials and to improve the efficiency of existing fluorescent materials. Finally, 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% could be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
3-Fluoro-4-(3-methylthiophenyl)phenol, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloro-4-(3-methylthiophenyl)phenol with potassium fluoride in the presence of a base. This reaction yields 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% in a yield of 95%. Other methods for the synthesis of 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% include the reaction of 3-chloro-4-(3-methylthiophenyl)phenol with sodium fluoride in the presence of a base, and the reaction of 3-chloro-4-(3-methylthiophenyl)phenol with sodium bromide in the presence of a base.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(3-methylthiophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of fluorescent materials, as a catalyst in the production of fine chemicals, and in the synthesis of pharmaceuticals and biomedicines. It is also used in the synthesis of a variety of organic compounds, including drugs, pesticides, and other organic compounds. Additionally, 3-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been used in the synthesis of a variety of polymers, including polystyrene and polyacrylamide.
Propiedades
IUPAC Name |
3-fluoro-4-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYODZPBIAMUFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














